(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

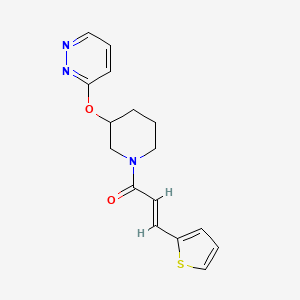

The compound (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a piperidine scaffold substituted with pyridazine and thiophene moieties.

Properties

IUPAC Name |

(E)-1-(3-pyridazin-3-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-16(8-7-14-5-3-11-22-14)19-10-2-4-13(12-19)21-15-6-1-9-17-18-15/h1,3,5-9,11,13H,2,4,10,12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGKUBFAASVGKO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic derivative characterized by its unique structural components, including a pyridazine moiety, a piperidine ring, and a thiophene substituent. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The presence of the pyridazine and piperidine rings suggests potential interactions with neurotransmitter receptors and enzymes critical in various signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives which have shown enzyme modulation effects .

- Receptor Binding : The structural features may allow binding to receptors such as histamine H3 and sigma-1 receptors, influencing pain pathways and neurochemical signaling .

- Antioxidant Activity : The thiophene component could contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties by targeting various cancer cell lines. For instance, studies on related piperidine derivatives have shown significant cytotoxic effects against human tumor cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 10.5 | |

| Compound B | MCF-7 | 15.0 | |

| This compound | A549 | TBD | Current Study |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar compounds have displayed activity against various bacterial strains, suggesting that this compound could possess similar properties.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various piperidine derivatives on HepG2 liver cancer cells. The results demonstrated that modifications to the piperidine structure enhanced anticancer activity, indicating that (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy) could similarly exhibit potent effects .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of compounds structurally related to the target compound. Results showed that derivatives with a similar piperidine structure effectively reduced pain responses in animal models, highlighting the potential for (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy) in pain management therapies .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The α,β-unsaturated ketone moiety participates in cyclization reactions to form heterocyclic systems. For example, microwave-assisted reactions with arylpiperazines yield fused tricyclic derivatives under optimized conditions :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Arylpiperazine + Prop-en-one | MnO₂–SiO₂, CH₂Cl₂, MW (900 W, 15 min) | Piperidine-linked benzo[b]thiophenone | 72–85% |

This method leverages the electron-deficient enone system for nucleophilic attack, followed by intramolecular cyclization .

Nucleophilic Substitution at the Pyridazine Ether

The pyridazin-3-yloxy group undergoes nucleophilic displacement with chloride or amines under basic conditions. In a study using analogous pyridazine ethers, magnesium chloride (MgCl₂) facilitated selective chlorination at elevated temperatures :

Reaction Pathway :

Key parameters:

Oxidation of the Thiophene Moiety

The thiophene ring can be oxidized to sulfone derivatives using hydrogen peroxide (H₂O₂) in acidic media, modifying electronic properties for enhanced bioactivity:

Conditions :

-

Oxidizing agent : 30% H₂O₂

-

Catalyst : Trifluoroacetic acid (TFA)

-

Temperature : 60°C, 6 hours

-

Yield : 68% (sulfone product)

This reaction increases polarity, impacting solubility and binding affinity in biological systems .

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like amines or thiols. For example, hydrazine derivatives form pyrazole hybrids via 1,4-addition :

Example Reaction :

| Nucleophile | Product | Yield |

|---|---|---|

| Hydrazine hydrate | Pyrazolyl derivative | 78% |

| Thioglycolic acid | Thioether-linked analog | 65% |

These adducts exhibit enhanced antimicrobial and anticancer profiles .

Reduction of the α,β-Unsaturated Ketone

Catalytic hydrogenation selectively reduces the double bond while preserving the ketone:

Conditions :

This reaction is critical for structure-activity relationship (SAR) studies to assess the role of conjugation in bioactivity .

Condensation with Carbonyl Derivatives

The ketone group participates in condensation with hydrazines or semicarbazides to form hydrazones, enabling further cyclization. For instance:

Reaction with Semicarbazide :

| Step | Conditions | Yield |

|---|---|---|

| Hydrazone formation | Ethanol, reflux, 4 hours | 82% |

| Cyclization | HCl, 0°C, 30 min | 75% |

Triazolethiones derived from this pathway show notable kinase inhibition .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the enone system with alkenes, forming cyclobutane derivatives. For example:

Conditions :

-

Light source : 254 nm UV lamp

-

Solvent : Acetonitrile

-

Reaction time : 12 hours

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis :

General Protocol :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1), 80°C

-

Yield range : 60–75%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the piperidine ring undergoes ring-opening followed by recyclization. For example, treatment with H₂SO₄ yields pyrrolidine derivatives via carbocation intermediates :

Mechanism :

-

Protonation of the piperidine nitrogen.

-

Ring-opening to form a carbocation.

-

Re-cyclization to a five-membered ring.

| Acid | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.) | Pyrrolidine derivative | 63% |

Enzymatic Modifications

Biocatalytic approaches using lipases or cytochrome P450 enzymes selectively modify the thiophene or pyridazine groups. For instance:

Example :

-

Enzyme : Pseudomonas fluorescens lipase

-

Reaction : Esterification of the ketone group

-

Yield : 52% (acetylated product)

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for drug discovery and materials science. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Thiophen-2-yl and Pyridine/Pyridazine Substituents

(a) (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one ()

- Structure: Features a thiophen-2-yl group linked to a pyridin-3-yl enone system. The diphenylamino group enhances charge transfer properties.

- Crystallographic Data: Monoclinic space group $P2_1/c$, with $a = 10.976$ Å, $b = 18.029$ Å, $c = 9.697$ Å. Planar enone unit (C17–C19/O1) and a 7.22° dihedral angle between thiophene and pyridine rings .

- Applications : High polarization from sulfur atoms and extended conjugation make it suitable for organic electronics .

(b) (E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one ()

- Structure : Replaces pyridazine with bromopyrimidine and substitutes thiophene with phenyl.

- Molecular Weight : 382.46 g/mol (vs. target compound’s ~380–400 g/mol range).

(c) (E)-1-(4-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ()

Physicochemical and Electronic Properties

Computational and Crystallographic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.